molecular formula C15H15N3O B4983681 Benzotriazol-1-yl-(2-methyl-2-bicyclo[2.2.1]hept-5-enyl)methanone

Benzotriazol-1-yl-(2-methyl-2-bicyclo[2.2.1]hept-5-enyl)methanone

Cat. No.: B4983681
M. Wt: 253.30 g/mol
InChI Key: IRLWUTSOOAFSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzotriazol-1-yl-(2-methyl-2-bicyclo[221]hept-5-enyl)methanone is a compound that combines the structural features of benzotriazole and a bicyclic heptene derivative Benzotriazole is known for its versatility in organic synthesis, while the bicyclic heptene structure adds unique steric and electronic properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzotriazol-1-yl-(2-methyl-2-bicyclo[2.2.1]hept-5-enyl)methanone typically involves the reaction of benzotriazole with a suitable bicyclic heptene derivative. One common method is the coupling of benzotriazole with 2-methyl-2-bicyclo[2.2.1]hept-5-enylmethanone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to promote the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzotriazol-1-yl-(2-methyl-2-bicyclo[2.2.1]hept-5-enyl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced compounds with altered functional groups .

Scientific Research Applications

Benzotriazol-1-yl-(2-methyl-2-bicyclo[2.2.1]hept-5-enyl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzotriazol-1-yl-(2-methyl-2-bicyclo[2.2.1]hept-5-enyl)methanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a leaving group, facilitating various chemical transformations. Additionally, the bicyclic heptene structure can influence the compound’s reactivity and interactions with biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzotriazol-1-yl-(2-methyl-2-bicyclo[2.2.1]hept-5-enyl)methanone is unique due to the combination of the benzotriazole and bicyclic heptene moieties, which confer distinct steric and electronic properties. This uniqueness makes it valuable for specific applications in organic synthesis, materials science, and pharmaceuticals .

Properties

IUPAC Name

benzotriazol-1-yl-(2-methyl-2-bicyclo[2.2.1]hept-5-enyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-15(9-10-6-7-11(15)8-10)14(19)18-13-5-3-2-4-12(13)16-17-18/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLWUTSOOAFSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC1C=C2)C(=O)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.